molecular formula C22H18FN3OS B2666541 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897464-58-3

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No. B2666541
CAS RN: 897464-58-3
M. Wt: 391.46
InChI Key: XGCAOQAFHDGXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone is a useful research compound. Its molecular formula is C22H18FN3OS and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Research has led to the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro activity against Mycobacterium tuberculosis. Compounds like 2-[2-(4-bromophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole and 2-[2-(4-chlorophenyl)-4-phenyl-3-quinolyl]sulfanyl-5-methyl-1,3,4-thiadiazole exhibited potent antituberculosis activity without cytotoxic effects on mouse fibroblasts (Selvam et al., 2011).

Anticancer Activity

Several compounds have been synthesized and shown to possess anticancer activity. For instance, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity and cytotoxic effects against human glioblastoma and breast cancer cell lines (I. Tumosienė et al., 2020). Additionally, imidazo[2,1-b][1,3]thiazoles, assembled from γ-bromodipnones, showed potential as anticancer agents, particularly against kidney cancer cells (Л. М. Потиха & В. С. Броварец, 2020).

Antimicrobial Activity

Compounds synthesized from fluoroquinolone-based 4-thiazolidinones have been evaluated for their antimicrobial efficacy, with some showing promising activity (N. Patel & S. D. Patel, 2010). Another study on fluoroquinolone-based compounds highlighted their antimycobacterial potential, marking them as candidates for further investigation into their therapeutic applications (B. Sathe et al., 2011).

Antithrombotic Activity

Research into phenylimidazoles has yielded potent and selective inhibitors of coagulation factor XIa, demonstrating significant in vivo antithrombotic efficacy. This highlights the therapeutic potential of such compounds in the management of thrombosis (J. Hangeland et al., 2014).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-17-9-7-15(8-10-17)19-13-26-18(14-28-22(26)24-19)12-21(27)25-11-3-5-16-4-1-2-6-20(16)25/h1-2,4,6-10,13-14H,3,5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAOQAFHDGXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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